REACTION_CXSMILES
|
[CH3:1][C:2]([CH2:7][CH2:8][CH:9]=[C:10]([CH3:12])[CH3:11])=[CH:3][CH:4]([OH:6])[CH3:5]>[Pd].CCCCCC>[CH3:1][CH:2]([CH2:7][CH2:8][CH2:9][CH:10]([CH3:12])[CH3:11])[CH2:3][CH:4]([OH:6])[CH3:5]
|
Name
|
|
Quantity
|
249.8 g
|
Type
|
reactant
|
Smiles
|
CC(=CC(C)O)CCC=C(C)C
|
Name
|
|
Quantity
|
5.8 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
stainless steel
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the autoclave purged twice with 250 psig N2, once with 250 psig H2
|
Type
|
ADDITION
|
Details
|
charged with 100 psig H2
|
Type
|
ADDITION
|
Details
|
Upon mixing
|
Type
|
CUSTOM
|
Details
|
the reaction initiates
|
Type
|
CUSTOM
|
Details
|
begins consuming H2
|
Type
|
CUSTOM
|
Details
|
exotherms to 75° C
|
Type
|
ADDITION
|
Details
|
mixed for 3 hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
cooled to 30° C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is removed from autoclave
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to remove catalyst
|
Type
|
CONCENTRATION
|
Details
|
concentrated by evaporation of n-hexane under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
CC(CC(C)O)CCCC(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 242 g | |
YIELD: CALCULATEDPERCENTYIELD | 94.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |